Cas no 2714-93-4 (Phenol, 4-fluoro-,1-benzoate)

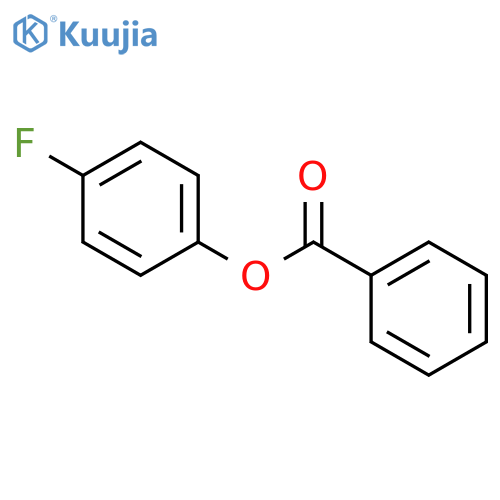

Phenol, 4-fluoro-,1-benzoate structure

商品名:Phenol, 4-fluoro-,1-benzoate

Phenol, 4-fluoro-,1-benzoate 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-fluoro-,1-benzoate

- (4-fluorophenyl) benzoate

- 4-fluorophenyl benzoate

- 4-Fluorphenyl-benzoat

- Benzoesaeure-<4-fluor-phenylester>

- p-fluorophenyl benzoate

- 2714-93-4

- NSC131005

- MFCD00623661

- AKOS000673115

- SCHEMBL2464842

- NSC-131005

- DTXSID00299477

-

- MDL: MFCD00623661

- インチ: InChI=1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

- InChIKey: ORIRFPBZPCIUSA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(OC(C2C=CC=CC=2)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 216.05900

- どういたいしつりょう: 216.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- PSA: 26.30000

- LogP: 3.04490

Phenol, 4-fluoro-,1-benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB278330-1g |

4-Fluorophenyl benzoate; . |

2714-93-4 | 1g |

€690.00 | 2025-02-15 | ||

| abcr | AB278330-1 g |

4-Fluorophenyl benzoate; . |

2714-93-4 | 1g |

€690.00 | 2023-04-26 |

Phenol, 4-fluoro-,1-benzoate 関連文献

-

Dharmalingam Sivanesan,Sethuraman Kannan,Thangaian Daniel Thangadurai,Kwang-Deog Jung,Sungho Yoon Dalton Trans. 2014 43 11465

-

Lili Shi,Hongxin Liu,Luqiong Huo,Yaqian Dang,Yu Wang,Bao Yang,Shengxiang Qiu,Haibo Tan Org. Chem. Front. 2018 5 1312

-

Dharmalingam Sivanesan,Sethuraman Kannan,Thangaian Daniel Thangadurai,Kwang-Deog Jung,Sungho Yoon Dalton Trans. 2014 43 11465

-

Jeremy P. Olson,Moses G. Gichinga,Elizabeth Butala,Hernan A. Navarro,Brian P. Gilmour,F. Ivy Carroll Org. Biomol. Chem. 2011 9 4276

2714-93-4 (Phenol, 4-fluoro-,1-benzoate) 関連製品

- 405-87-8(4-(4-Fluoro-benzyloxy)-benzoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2714-93-4)Phenol, 4-fluoro-,1-benzoate

清らかである:99%

はかる:1g

価格 ($):409.0